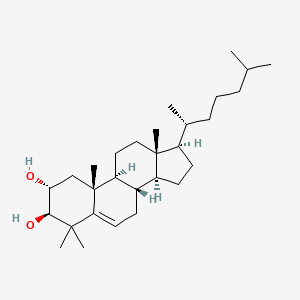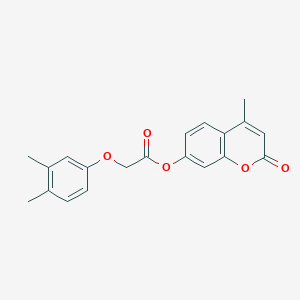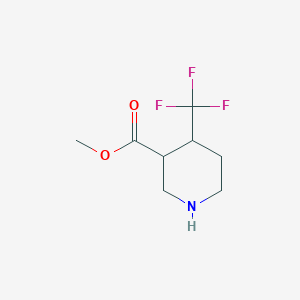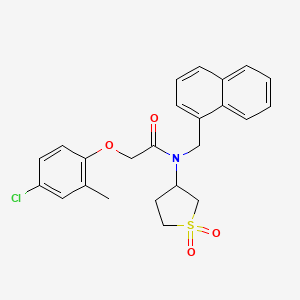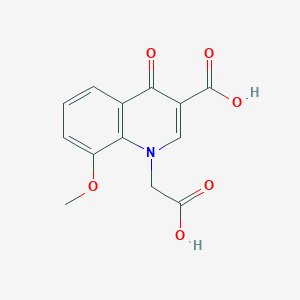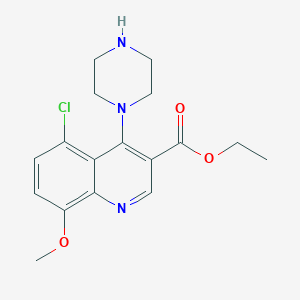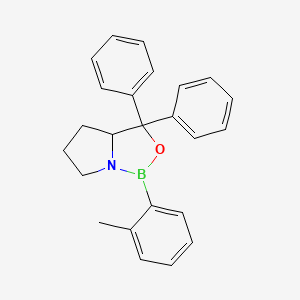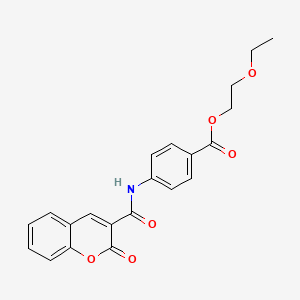
Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate is a compound with a complex structure, combining a quinoline moiety with a benzoate group. Let’s break it down:
-
Quinoline: : Quinoline is a bicyclic nitrogen-containing heterocycle that has attracted attention due to its diverse biological activities. It is found in various natural products and synthetic compounds.
-
Benzoate: : The benzoate group consists of a benzene ring with a carboxylate functional group (COO-) attached. It is commonly found in esters and salts.
Métodos De Preparación
Synthesis:
The synthesis of Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate involves several steps. Here’s a summary:
Starting Material: Begin with 3-methoxyaniline.
Key Steps:
Characterization: The compound is characterized using various spectral techniques.
Industrial Production:
Industrial-scale production methods may vary, but the synthetic route remains consistent.
Análisis De Reacciones Químicas
Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate can undergo various reactions:
Substitution: The chloro group can be substituted with other functional groups.
Reduction: Reduction of the quinoline ring or the carbonyl group.
Oxidation: Oxidation of the methoxy group.
Common Reagents: Palladium acetate, tri-tert-butylphosphine tetrafluoroborate, potassium carbonate, and dimethylacetamide.
Major Products: The desired compound itself and its derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity, including kinase inhibition.
Medicine: Investigated for anticancer properties.
Industry: May serve as a starting material for drug development.
Mecanismo De Acción
The exact mechanism of action is context-dependent. it likely involves interactions with cellular targets, possibly related to kinase pathways.
Comparación Con Compuestos Similares
Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate shares features with other naphthyridine derivatives. Its uniqueness lies in the specific substitution pattern and the combination of quinoline and benzoate moieties.
Similar Compounds
- Nalidixic acid (a marketed [1,8]naphthyridine analog)
- Malaridine phosphate (antimalarial)
- Vosaroxin (undergoing phase III clinical trials for acute myeloid leukemia)
Propiedades
Fórmula molecular |
C19H17ClN2O3 |
|---|---|
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
ethyl 4-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-19(23)12-4-6-13(7-5-12)22-15-10-11-21-18-16(24-2)9-8-14(20)17(15)18/h4-11H,3H2,1-2H3,(H,21,22) |
Clave InChI |
FTSVHKYIHJNPNQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=NC3=C(C=CC(=C23)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



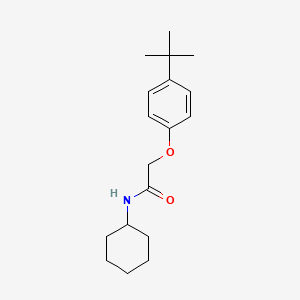
![5-Thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl-](/img/structure/B12116220.png)
![5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12116224.png)

![2-[Bis(methylsulfanyl)methylene]cyclohexanone](/img/structure/B12116228.png)
